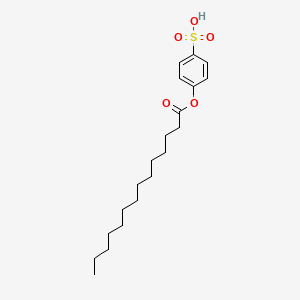
4-(Tetradecanoyloxy)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetradecanoyloxy)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with a tetradecanoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetradecanoyloxy)benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. The sulfonation process can be carried out using fuming sulfuric acid (oleum) and sulfur trioxide. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the efficient formation of the sulfonic acid group .
Industrial Production Methods
The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Tetradecanoyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form corresponding sulfonates.
Common Reagents and Conditions
Sulfur Trioxide and Fuming Sulfuric Acid: Used for sulfonation reactions.
Halogens (e.g., Chlorine, Bromine): Used in electrophilic aromatic substitution reactions.
Oxidizing Agents (e.g., Potassium Permanganate): Used for oxidation reactions.
Major Products Formed
Sulfonic Acid Derivatives: Formed through sulfonation and oxidation reactions.
Sulfonates: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis of the tetradecanoyloxy group.
Scientific Research Applications
4-(Tetradecanoyloxy)benzene-1-sulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Tetradecanoyloxy)benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. The compound can act as an electrophile, facilitating various chemical reactions. The tetradecanoyloxy group enhances its hydrophobic properties, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used as a precursor in the synthesis of more complex sulfonic acids.
p-Toluenesulfonic Acid: A derivative of benzenesulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group, used in the synthesis of dyes and pharmaceuticals.
Properties
CAS No. |
189344-72-7 |
|---|---|
Molecular Formula |
C20H32O5S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-tetradecanoyloxybenzenesulfonic acid |
InChI |
InChI=1S/C20H32O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(21)25-18-14-16-19(17-15-18)26(22,23)24/h14-17H,2-13H2,1H3,(H,22,23,24) |
InChI Key |
XJNFYMQVYQIDDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)


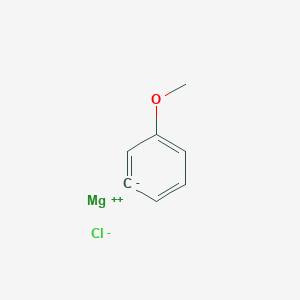
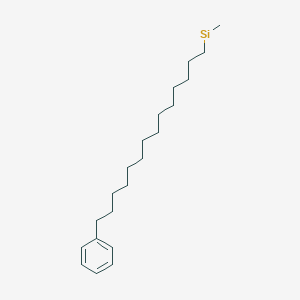
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)



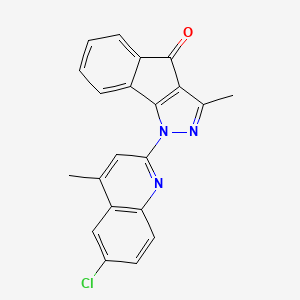
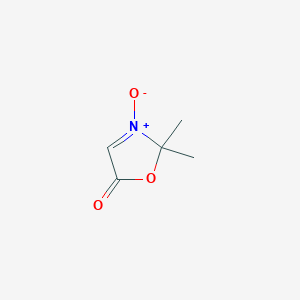


![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
